2-Decyldodecanoic Acid Methyl-d3 Ester
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Nomenclature Variations
The systematic IUPAC name for the non-deuterated form is methyl 2-decyldodecanoate , denoting a dodecanoic acid backbone substituted with a decyl group at the second carbon, esterified with methanol. For the deuterated derivative, the name becomes methyl-d3 2-decyldodecanoate , reflecting the replacement of three hydrogen atoms with deuterium in the methyl group of the ester moiety. Alternative nomenclature includes:
- Methyl 2-decyldodecanoate-d3 (emphasizing isotopic labeling)
- Dodecanoic acid, 2-decyl-, methyl-d3 ester (CAS-style inverted naming).
The structural specificity arises from the branched alkyl chain (2-decyldodecyl) and the isotopically labeled methoxy group, which distinguishes it from non-deuterated analogs.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of the deuterated compound is C23H43D3O2 , with a monoisotopic mass of 357.39 g/mol (calculated using exact masses: 12C = 12.0000, 1H = 1.007825, 2D = 2.014102, 16O = 15.994915). The isotopic distribution differs significantly from the non-deuterated form (C23H46O2, molecular weight 354.61 g/mol) due to the presence of three deuterium atoms.
Table 1: Isotopic Composition Comparison
| Property | Non-Deuterated Form | Deuterated Form (d3) |
|---|---|---|
| Molecular Formula | C23H46O2 | C23H43D3O2 |
| Exact Mass (g/mol) | 354.349 | 357.390 |
| % Deuterium Incorporation | 0% | 100% at methyl group |
The deuterium labeling enhances mass spectrometric detection by introducing a distinct isotopic signature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR : The non-deuterated form shows characteristic signals for the methyl ester (–OCH3) at δ 3.65 ppm (singlet) and the branched methylene (–CH(CH2)9CH3) at δ 1.26–1.30 ppm. In the deuterated analog, the –OCD3 group eliminates the 1H signal at δ 3.65 ppm, confirmed by 2H decoupling experiments.
- 13C NMR : The ester carbonyl appears at δ 174.2 ppm, while the deuterated methyl group (–OCD3) exhibits a shifted signal at δ 51.8 ppm (vs. δ 52.1 ppm for –OCH3).
Fourier-Transform Infrared (FT-IR)
Key absorptions include:
- C=O stretch : 1745 cm−1 (ester carbonyl).
- C–D stretch : 2200–2100 cm−1 (weak, overlapping with C–H stretches in non-deuterated regions).
Mass Spectrometry
X-ray Crystallography and Conformational Analysis
While no direct crystallographic data exists for 2-decyldodecanoic acid methyl-d3 ester, related esters (e.g., methyl laurate) adopt extended zigzag conformations in the solid state, stabilized by van der Waals interactions between alkyl chains. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:
- Torsional Angles : The ester group (–COO–) and branched alkyl chain exhibit minimal steric hindrance, favoring a planar geometry.
- Deuterium Effects : Isotopic substitution does not alter bond lengths but slightly reduces vibrational frequencies in the –OCD3 group.
Figure 1: Predicted Conformation
(C23H43D3O2)
Branch Point: C2–(C1)
Ester Group: Planar (dihedral angle C1–C2–O–C = 180°)
Alkyl Chains: Anti-periplanar arrangement
Properties
Molecular Formula |
C₂₃H₄₃D₃O₂ |
|---|---|
Molecular Weight |
357.63 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-Decyldodecanoic Acid Methyl-d3 Ester and analogous compounds:
Key Findings from Comparative Analysis
Deuterated vs. Non-Deuterated Analogs: The presence of deuterium in this compound distinguishes it from non-deuterated analogs like Methyl 2-Decyl-3-Hydroxytetradecanoate. Deuterated compounds are essential for isotopic labeling in pharmacokinetic and metabolic studies due to their negligible biochemical interference and enhanced detectability in mass spectrometry .
Chain Length and Branching: Compared to shorter-chain esters (e.g., Dodecanoic Acid Methyl Ester), this compound’s longer, branched alkyl chains (C10 and C12) increase lipophilicity, making it suitable for membrane-associated studies .
Functional Group Variations: The hydroxyl group in Methyl 2-Decyl-3-Hydroxytetradecanoate introduces polarity, altering solubility and reactivity compared to the non-polar deuterated ester . Unsaturated esters like 2,4-Decadienoic Acid Methyl Ester exhibit lower thermal stability but higher reactivity in oxidation studies .
Application-Specific Design: Deuterated esters with complex branching (e.g., 3-Tridecylhexadecanoic Acid Methyl-d3 Ester) are tailored for niche lipidomic applications, whereas this compound is optimized for immunostimulatory derivative synthesis .
Preparation Methods
Direct Esterification via Silver Salt Alkylation
A widely validated method involves reacting the silver salt of 2-decyldodecanoic acid with methyl-d3 iodide (CD3I). This approach, adapted from deuterated laurate syntheses, proceeds via nucleophilic substitution:
Key Parameters :
-
Temperature : 70–80°C under anhydrous conditions.
-
Purification : Distillation under reduced pressure (0.5–1.0 mmHg) removes unreacted CD3I and AgI.
This method is favored for its simplicity but requires rigorous exclusion of moisture to prevent hydrolysis of CD3I.
Transesterification of Triglycerides with Deuterated Methanol
Adapting biodiesel production techniques, branched triglycerides (e.g., 2-decyldodecanoyl-rich oils) undergo base-catalyzed transesterification with deuterated methanol (CD3OD):
Optimization Insights :
-
Methanol Ratio : 20–25 wt% CD3OD relative to triglyceride ensures >90% conversion.
-
Catalyst : 1.0–1.5 wt% NaOH minimizes saponification.
-
Isotopic Dilution Risk : Excess CD3OD (≥3:1 molar ratio) suppresses re-esterification with non-deuterated byproducts.
While scalable, this route demands high-purity CD3OD and may require post-reaction distillation to isolate the ester from glycerol and soap byproducts.
Stepwise Synthesis via Malonic Ester Alkylation
For enhanced regiocontrol, a malonic ester intermediate is alkylated sequentially with decyl and dodecyl halides, followed by deuterated esterification:
Step 1 : Diethyl malonate alkylation:
Step 2 : Second alkylation with C12H25Br.
Step 3 : Hydrolysis and decarboxylation to 2-decyldodecanoic acid.
Step 4 : Esterification with CD3I as in Section 1.1.
Advantages :
-
Enables precise branching at the 2-position.
-
Isotopic purity >99% achievable via deuterated methyl halides.
Challenges :
-
Multi-step synthesis reduces overall yield (~50–60%).
-
Requires careful purification after each alkylation to prevent cross-contamination.
Critical Analysis of Deuterium Incorporation Strategies
Homolytic Halogen Addition for Methyl-d3 Labeling
Building on free-radical mechanisms, methyl-d3 groups are introduced via homolytic addition of CD3I to unsaturated intermediates. For example, silver acetylides derived from 2-decyldodecynoic acid react with CD3I at 75°C:
Subsequent hydrogenation yields the saturated ester. This method avoids isotopic dilution but is limited by moderate yields (40–50%).
Reductive Deuteration of Halogenated Precursors
Adapting strategies from deuterated methylaspartate synthesis, brominated intermediates (e.g., 2-bromo-2-decyldodecanoate) undergo reductive deuteration with tributyltin deuteride (Bu3SnD):
Conditions :
-
Yields: 50–60% with 95–97% deuterium incorporation.
This route is ideal for late-stage deuteration but requires toxic tin reagents and rigorous purification.
Comparative Evaluation of Methods
| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Silver Salt Alkylation | 75–85 | 98–99 | Moderate | High |
| Transesterification | 80–90 | 90–95 | High | Moderate |
| Malonic Ester Alkylation | 50–60 | 99 | Low | Low |
| Reductive Deuteration | 50–60 | 95–97 | Moderate | High |
Key Findings :
-
Silver salt alkylation balances yield and purity, making it the most industrially viable.
-
Transesterification excels in scalability but risks isotopic dilution.
-
Malonic ester routes offer maximal regiocontrol at the expense of efficiency.
Challenges and Mitigation Strategies
Isotopic Purity Degradation
Hydrolysis of CD3I or residual moisture during esterification can introduce non-deuterated methyl groups. Solutions include:
Q & A
Q. How can process engineering principles be applied to scale up the synthesis of this compound while maintaining isotopic integrity?
- Methodological Answer : Implement continuous-flow reactors with precise temperature/pressure controls to minimize side reactions. Use membrane separation technologies (e.g., nanofiltration) for solvent recovery and deuterium retention. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
